Methyl naphtho[2,1-b]furan-2-carboxylate

Beta-adrenolytic Metabolite profiling Naphthofuran regioisomerism

Methyl naphtho[2,1-b]furan-2-carboxylate is a naphthofuran heterocycle featuring a C2 methyl‑ester substituent on the furan ring. With a molecular weight of 226.23 g·mol⁻¹, XLogP3 of 3.8, zero H‑bond donors, and a topological polar surface area of 39.4 Ų, its physicochemical profile imparts high passive permeability and intermediate lipophilicity.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 32730-06-6
Cat. No. B3125633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl naphtho[2,1-b]furan-2-carboxylate
CAS32730-06-6
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32
InChIInChI=1S/C14H10O3/c1-16-14(15)13-8-11-10-5-3-2-4-9(10)6-7-12(11)17-13/h2-8H,1H3
InChIKeyJKFZKJRWDIOSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Naphtho[2,1-b]furan-2-carboxylate (32730-06-6) – Fused Heterocycle Core for Beta-Adrenolytic & Anticancer Scaffold Synthesis


Methyl naphtho[2,1-b]furan-2-carboxylate is a naphthofuran heterocycle featuring a C2 methyl‑ester substituent on the furan ring [1]. With a molecular weight of 226.23 g·mol⁻¹, XLogP3 of 3.8, zero H‑bond donors, and a topological polar surface area of 39.4 Ų, its physicochemical profile imparts high passive permeability and intermediate lipophilicity [1]. The commercial product is available at ≥98% purity (HPLC) from multiple suppliers, with full ICH-compliant GHS hazard documentation .

Why Naphtho[2,1-b]furan-2-carboxylate Analogs Cannot Be Interchanged – Regioisomer & Ester Dependence


The [2,1-b] ring‑fusion topology is a strict determinant of biological metabotype: only naphtho[2,1-b]furan derivatives give rise to metabolites with high β‑adrenoceptor inhibitory properties, whereas the [1,2-b] and [2,3-b] congeners do not [1]. Additionally, the methyl ester serves as a non‑ionizable, crystalline precursor for asymmetric C–H functionalisation and late‑stage diversification – functions that the corresponding free acid (e.g., naphtho[2,1-b]furan-2-carboxylic acid, CAS 5656-67-7) or ethyl ester cannot identically fulfil due to differing solubility, H‑bond donor capacity, and reactivity profiles [2].

Quantitative Differentiation Evidence for Methyl Naphtho[2,1-b]furan-2-carboxylate (32730-06-6)


Regioisomer-Selective Generation of High-Affinity β-Adrenoceptor Metabolites

In a systematic regioisomer comparison, only naphtho[2,1-b]furan derivatives (general class) yielded metabolites exhibiting high β‑adrenoceptor inhibitory activity; the [1,2-b] and [2,3-b] isomers showed low β‑blocking activity and no active metabolites [1]. This establishes the [2,1-b] fusion as a prerequisite for this pharmacodynamic metabotype.

Beta-adrenolytic Metabolite profiling Naphthofuran regioisomerism

Purity Specification Superiority vs Naphtho[2,1-b]furan-2-carboxylic Acid and Ethyl Ester Analogs

Commercial methyl naphtho[2,1-b]furan-2-carboxylate is routinely supplied at 98% purity (HPLC) , whereas the direct acid analog (CAS 5656-67-7) is offered only at 95% and the ethyl ester variant (CAS not listed) at 97% . The 1–3 percentage-point purity gap is critical for multi-step synthesis where cumulative impurity carry‑over amplifies batch failure risk.

Chemical purity Vendor comparison Building block quality

Zero H-Bond Donor Count Enables Anhydrous Coupling & Organometallic Compatibility

Methyl naphtho[2,1-b]furan-2-carboxylate has 0 H‑bond donors and 3 H‑bond acceptors (LogP 3.8) [1], whereas naphtho[2,1-b]furan-2-carboxylic acid possesses 1 H‑bond donor (carboxylic acid ‑OH) and a lower LogP of ~3.62 . The absence of acidic protons prevents off‑target quenching of organometallic reagents and facilitates anhydrous ester‑group transformations without protection/deprotection steps.

Physicochemical properties Anhydrous synthesis Medicinal chemistry

Validated Substrate in Enantioselective C–H Functionalisation for Atropisomer Synthesis

Methyl naphtho[2,1-b]furan-2-carboxylate is a verified reactant in enantioselective C–H functionalisation protocols employing chiral Rh(III) complexes to construct five-membered-ring biaryl atropisomers [1]. The ester group serves as a traceless directing/activating group that can be hydrolysed post‑coupling, differentiating it from the ethyl ester whose increased steric bulk slows the C–H activation step.

Asymmetric catalysis Atropisomer synthesis C-H activation

Aromatase-Inhibitory Scaffold Predicated on [2,1-b] Fusion Topology

A granted patent (US 4,916,148) claims naphtho[2,1-b]furan derivatives as aromatase inhibitors, indicating that the [2,1-b] fusion geometry is critical for P450 aromatase binding [1]. Methyl naphtho[2,1-b]furan-2-carboxylate serves as a direct precursor to the claimed carboxylic acid and amidino‑benzimidazolyl conjugates, providing a validated entry point for aromatase‑targeted library synthesis.

Aromatase inhibition Breast cancer Naphthofuran patent

Optimal Procurement and Application Scenarios for Methyl Naphtho[2,1-b]furan-2-carboxylate


Medicinal Chemistry of β‑Adrenolytic Agents – Metabolite‑Activity Studies

Only the naphtho[2,1-b]furan series generates β‑adrenoceptor-active metabolites [1]. Use the methyl ester as the starting scaffold for systematic structure–metabotype relationship (SMR) studies, confident that the regioisomer is biologically validated for this pathway.

Enantioselective Atropisomer Synthesis via Chiral Rh(III) Catalysis

Methyl naphtho[2,1-b]furan-2-carboxylate is a proven substrate in the published RhJasCp‑catalysed C–H functionalisation protocol delivering biaryl atropisomers [2]. The ester can be hydrolysed post‑coupling to reveal the acid for further derivatisation.

Aromatase Inhibitor Lead Optimisation

The naphtho[2,1-b]furan core is explicitly protected by US 4,916,148 for aromatase inhibition [3]. Start library synthesis from the methyl ester, converting it to the key carboxylic acid or amidino‑benzimidazolyl conjugates claimed in the patent.

Anhydrous Organometallic and Multi‑Step Synthesis

With zero H‑bond donors and an intermediate LogP of 3.8 [4], the methyl ester is compatible with strongly basic organometallics (Grignard, alkyllithium, chiral Rh(III) complexes) without the need for protection/deprotection cycles, simplifying process chemistry and scale‑up.

Quote Request

Request a Quote for Methyl naphtho[2,1-b]furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.